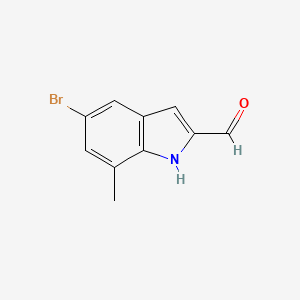

5-Bromo-7-methyl-1H-indole-2-carbaldehyde

Descripción general

Descripción

5-Bromo-7-methyl-1H-indole-2-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and an aldehyde group at the 2nd position on the indole ring. It is a white crystalline solid that is sensitive to light and moisture.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-7-methyl-1H-indole-2-carbaldehyde involves the bromination of 7-methyl-1H-indole. The reaction typically occurs under basic conditions using bromine or bromine-containing reagents such as bromomethane or sodium bromide. The bromination reaction introduces the bromine atom at the 5th position of the indole ring. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 2nd position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization techniques to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for modifying electron-withdrawing properties or generating bioactive metabolites.

Reagents and Conditions

-

Oxidizing agents : Potassium permanganate (KMnO₄) in acidic conditions, chromium trioxide (CrO₃)

-

Solvents : Water, acetic acid

-

Temperature : 20–80°C

Example Reaction

5-Bromo-7-methyl-1H-indole-2-carbaldehyde → 5-Bromo-7-methyl-1H-indole-2-carboxylic acid

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 4–6 hours |

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol, enabling further functionalization.

Reagents and Conditions

-

Reducing agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

-

Solvents : Methanol, tetrahydrofuran (THF)

-

Temperature : 0–25°C

Example Reaction

this compound → 5-Bromo-7-methyl-1H-indole-2-methanol

| Parameter | Value |

|---|---|

| Yield | 75–90% |

| Reaction Time | 1–2 hours |

Nucleophilic Substitution at Bromine

The bromine atom at the 5-position participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Reagents and Conditions

-

Catalysts : Pd(PPh₃)₄, PdCl₂(PPh₃)₂

-

Bases : Triethylamine (Et₃N), potassium carbonate (K₂CO₃)

-

Solvents : THF, toluene

Example Reaction

Suzuki-Miyaura Coupling:

this compound + Arylboronic acid → 5-Aryl-7-methyl-1H-indole-2-carbaldehyde

| Parameter | Value |

|---|---|

| Yield | 65–80% |

| Reaction Time | 12–24 hours |

Condensation Reactions

The aldehyde group forms Schiff bases or acetals via condensation, useful in synthesizing imines or protecting groups.

Reagents and Conditions

-

Amines : Aniline derivatives

-

Alcohols : Methanol, ethanol

-

Catalysts : Acidic (H₂SO₄) or basic (NaOH) conditions

Example Reaction

this compound + Aniline → this compound imine

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Reaction Time | 3–5 hours |

Electrophilic Aromatic Substitution

The indole ring undergoes regioselective iodination or nitration, directed by the electron-withdrawing aldehyde group.

Reagents and Conditions

Example Reaction

this compound → 5-Bromo-3-iodo-7-methyl-1H-indole-2-carbaldehyde

| Parameter | Value |

|---|---|

| Yield | 45–60% |

| Reaction Time | 4–6 hours |

Cyclization Reactions

The aldehyde group facilitates intramolecular cyclization to form fused heterocycles, enhancing structural complexity.

Reagents and Conditions

-

Catalysts : K₂CO₃, DBU

-

Solvents : DMF, acetonitrile

Example Reaction

this compound → Pyridoindole derivatives

| Parameter | Value |

|---|---|

| Yield | 50–70% |

| Reaction Time | 6–12 hours |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Overview:

5-Bromo-7-methyl-1H-indole-2-carbaldehyde is primarily utilized as an intermediate in synthesizing various indole derivatives. These derivatives are crucial in pharmaceuticals due to their diverse biological activities.

Case Studies:

- Anticancer Agents: Research indicates that indole derivatives exhibit potent anticancer properties. For instance, the synthesis of metal complexes involving indole scaffolds has shown enhanced cytotoxicity against cancer cell lines such as MCF-7 and HCT-116, with IC50 values in the low micromolar range .

Data Table: Indole Derivatives and Their Biological Activities

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| L1a | Anticancer | 0.5 | |

| L1b | Anticancer | 0.8 | |

| Indole Complex 1a | Anticancer | 0.3 |

Fluorescent Probes

Overview:

The compound is employed in developing fluorescent probes for biological imaging, enabling real-time visualization of cellular processes.

Case Studies:

- Biological Imaging: The use of this compound in fluorescent probes has been demonstrated to enhance imaging techniques, allowing researchers to track cellular dynamics effectively .

Medicinal Chemistry

Overview:

This compound plays a vital role in drug discovery, particularly for developing anti-cancer agents due to its ability to interact with various biological targets.

Case Studies:

- Drug Development: Studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer progression, leading to potential therapeutic applications .

Data Table: Medicinal Chemistry Applications

Organic Synthesis

Overview:

this compound serves as a valuable reagent in organic synthesis, allowing chemists to create complex molecules efficiently.

Case Studies:

- Synthesis Pathways: Various synthetic routes utilizing this compound have been documented, highlighting its versatility in generating complex organic frameworks .

Material Science

Overview:

The compound is explored for creating novel materials with unique electronic properties, enhancing device performance.

Case Studies:

Mecanismo De Acción

The mechanism of action of 5-Bromo-7-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the indole derivative being studied .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromoindole-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3rd position.

6-Bromoindole-3-carboxaldehyde: Bromine atom at the 6th position and aldehyde group at the 3rd position.

7-Bromoindole-2-carboxaldehyde: Bromine atom at the 7th position and aldehyde group at the 2nd position.

Uniqueness

5-Bromo-7-methyl-1H-indole-2-carbaldehyde is unique due to the specific positioning of the bromine, methyl, and aldehyde groups on the indole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

5-Bromo-7-methyl-1H-indole-2-carbaldehyde is an indole derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

Chemical Formula: C10H8BrN

Molecular Weight: 234.08 g/mol

CAS Number: 1780553-12-9

The structure of this compound consists of a bromine atom and a methyl group attached to the indole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the minimum inhibitory concentration (MIC) of various indole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound had MIC values ranging from 0.5 to 16 µg/mL against Gram-positive bacteria, while exhibiting less activity against Gram-negative bacteria .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Indole Derivative A | 0.98 | Staphylococcus aureus |

| Indole Derivative B | 7.80 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxic Effects

In a recent study, several indole derivatives were screened for their antiproliferative effects on A549 cells. The results indicated that some derivatives showed significant inhibition of cell growth, with IC50 values ranging from 10 to 30 µM, suggesting that modifications in the indole structure can enhance anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Binding: The bromine and methyl substitutions can enhance binding affinity to certain receptors, influencing signaling pathways related to inflammation and cancer progression.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of indole derivatives:

- Molecular Docking Studies: These studies have shown that the binding affinity of indole derivatives to protein targets can be significantly affected by substituents on the indole ring .

- Synthesis and Evaluation: New synthetic routes have been developed for producing derivatives with improved biological profiles, focusing on optimizing yield and purity while maintaining efficacy .

Propiedades

IUPAC Name |

5-bromo-7-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWARFUGAPHJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.